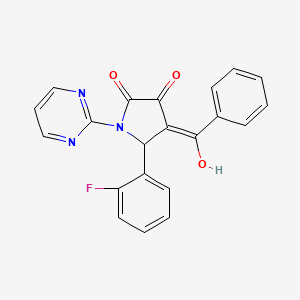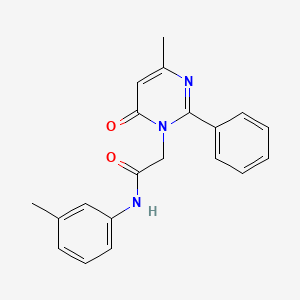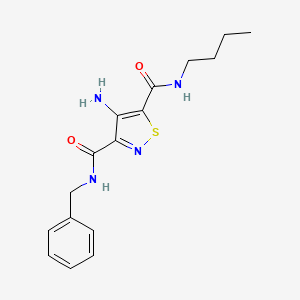![molecular formula C21H23NO6 B11197726 7-Acetamido-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B11197726.png)
7-Acetamido-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colchiceine is a derivative of colchicine, an alkaloid obtained from the plant Colchicum autumnale, commonly known as autumn crocus. Colchicine has been used for centuries in traditional medicine, primarily for the treatment of gout. Colchiceine retains many of the pharmacological properties of colchicine but with distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of colchiceine typically involves the modification of colchicine. One common method is the demethylation of colchicine to produce colchiceine. This process can be achieved using various reagents and conditions, such as the use of strong acids or bases under controlled temperatures. Another approach involves the biotransformation of colchicine using specific strains of bacteria, such as Bacillus megaterium, which can selectively demethylate colchicine to produce colchiceine .
Industrial Production Methods
Industrial production of colchiceine often relies on the biotransformation method due to its higher selectivity and efficiency compared to purely chemical methods. This process involves the cultivation of Bacillus megaterium in a controlled environment, followed by the extraction and purification of colchiceine from the culture medium .
Chemical Reactions Analysis
Types of Reactions
Colchiceine undergoes various chemical reactions, including:
Oxidation: Colchiceine can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on colchiceine, potentially altering its biological activity.
Substitution: Colchiceine can undergo substitution reactions, where specific functional groups are replaced with others, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of colchiceine can produce colchiceine oxide, while reduction can yield dihydrocolchiceine. Substitution reactions can lead to the formation of various colchiceine derivatives with different functional groups .
Scientific Research Applications
Colchiceine has a wide range of scientific research applications, including:
Chemistry: Colchiceine is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: It is used in studies related to cell division and microtubule dynamics due to its ability to bind to tubulin and disrupt microtubule formation.
Medicine: Colchiceine and its derivatives are investigated for their potential use in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Colchiceine is used in the production of pharmaceuticals and as a research tool in drug development .
Mechanism of Action
Colchiceine exerts its effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, colchiceine disrupts the formation of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This disruption leads to the inhibition of cell proliferation and has anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Colchiceine is similar to other alkaloids such as:
- Vinblastine
- Vincristine
- Vindesine
- Vinorelbine
- Vincamine
These compounds also target microtubules and have similar mechanisms of action. colchiceine is unique in its specific binding affinity and the distinct pharmacological profile it exhibits. For example, while vinblastine and vincristine are primarily used in cancer therapy, colchiceine has broader applications, including the treatment of inflammatory diseases and cardiovascular conditions .
Properties
IUPAC Name |
N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-27-0 |
Source


|
| Record name | Colchiceine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11197651.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11197658.png)
![4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11197675.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11197685.png)

![N-{4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]phenyl}furan-2-carboxamide](/img/structure/B11197689.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(piperidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11197690.png)

![N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide](/img/structure/B11197711.png)
![3,3-Dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11197718.png)
![N-(4-chlorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11197734.png)

![N-(2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B11197741.png)
